molecular formula C13H8ClNO2S B11843873 Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Cat. No.: B11843873
M. Wt: 277.73 g/mol
InChI Key: DGKQZFPRRQYZSA-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a chlorine atom at the 4-position and a methyl ester group at the 6-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with aniline derivatives, followed by cyclization using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as catalysts . The reaction is carried out under reflux conditions, leading to the formation of the desired thienoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : Approximately 232.68 g/mol
  • CAS Number : 38896-30-9

Synthesis

The synthesis of this compound typically involves the reaction of thienoquinoline derivatives with various reagents under controlled conditions. A common method includes heating the appropriate lactam with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to facilitate the formation of the thienoquinoline structure .

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has indicated that derivatives of thienoquinolines possess notable antimicrobial properties. For instance, some studies have reported that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .

Anticancer Properties

The compound has been investigated for its effects on cancer cell lines. Inhibition studies targeting calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) have shown that such compounds can reduce cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly relevant as CAMKK2 is implicated in several cancers, including breast and prostate cancer .

The biological effects of this compound are believed to involve interaction with specific enzymes or receptors in biochemical pathways. Molecular docking studies have suggested that this compound may act as an inhibitor or modulator, influencing key signaling pathways related to disease processes .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated the effectiveness of thienoquinoline derivatives against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antibiotics .
  • Cancer Research :
    • Research highlighted the role of CAMKK2 inhibition in reducing tumor growth in xenograft models, providing evidence for the anticancer potential of thienoquinoline derivatives .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of CAMKK2 activity

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)9-4-2-3-7-8-5-6-18-11(8)12(14)15-10(7)9/h2-6H,1H3

InChI Key

DGKQZFPRRQYZSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C3C=CSC3=C(N=C21)Cl

Origin of Product

United States

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